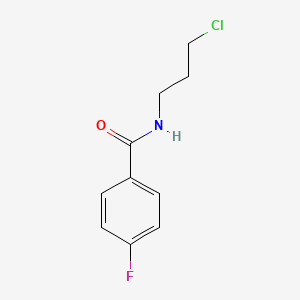

N-(3-chloropropyl)-4-fluorobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring and an amide functional group, with one or more halogen atoms incorporated into their structure. mdpi.com The presence and position of these halogens can profoundly influence the molecule's physicochemical properties and biological activity. jst.go.jpnih.gov The study of halogenated benzamides is a cornerstone of medicinal chemistry and materials science, as the introduction of halogens can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govdrugdesign.org

N-(3-chloropropyl)-4-fluorobenzamide is a specific example within this class, featuring a fluorine atom on the benzoyl ring and a chlorine atom on the N-alkyl side chain. The 4-fluoro substitution on the benzamide core is a common feature in many biologically active compounds, often enhancing metabolic stability and receptor binding affinity. researchgate.net The N-(3-chloropropyl) side chain provides a reactive handle for further chemical modifications, making it a potentially valuable synthetic intermediate.

Scope and Significance of Academic Inquiry

The significance of studying this particular benzamide lies in its potential to contribute to the development of new synthetic methodologies and the creation of novel compounds with desired properties. The structural motifs present in this compound are found in a variety of pharmacologically active agents, suggesting that a deeper understanding of its chemistry could lead to advancements in drug discovery. nih.gov

Overview of Research Trajectories

Current research trajectories involving compounds structurally related to this compound can be broadly categorized into synthetic chemistry and medicinal chemistry applications.

Synthetic Chemistry: Research in this area focuses on utilizing the N-(3-chloropropyl) group for further functionalization. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups, leading to the synthesis of a library of derivatives. This approach is valuable for exploring structure-activity relationships.

Medicinal Chemistry: In the realm of medicinal chemistry, related halogenated benzamides have been investigated for a range of biological activities. smolecule.com While specific studies on this compound are limited, the broader class of compounds has shown promise, suggesting that this molecule could serve as a scaffold for the design of new therapeutic agents. smolecule.com Preliminary investigations into similar compounds have explored their potential antimicrobial and anticancer properties. smolecule.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H11ClFNO |

| Molecular Weight | 215.65 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 215.051318 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

Interactive Data Table: Spectroscopic Data (Hypothetical)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.75 (m, 2H), 7.15-7.10 (m, 2H), 6.50 (br s, 1H), 3.65 (t, J=6.4 Hz, 2H), 3.60 (q, J=6.4 Hz, 2H), 2.10 (p, J=6.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.0, 164.5 (d, J=252.5 Hz), 131.0 (d, J=3.0 Hz), 129.5 (d, J=8.9 Hz), 115.8 (d, J=22.0 Hz), 42.0, 38.5, 31.0 |

| Mass Spectrometry (ESI+) | m/z 216.0589 [M+H]⁺ |

Properties

Molecular Formula |

C10H11ClFNO |

|---|---|

Molecular Weight |

215.65 g/mol |

IUPAC Name |

N-(3-chloropropyl)-4-fluorobenzamide |

InChI |

InChI=1S/C10H11ClFNO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14) |

InChI Key |

LQLJKTDTCQOWOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Chloropropyl 4 Fluorobenzamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The construction of the amide linkage between the 4-fluorobenzoyl moiety and the 3-chloropropylamine (B7771022) side-chain is the central transformation in the synthesis of N-(3-chloropropyl)-4-fluorobenzamide. This can be achieved through two primary pathways: direct acylation using a reactive carboxylic acid derivative or a condensation reaction between the carboxylic acid and the amine, mediated by a coupling agent.

Acylation Reactions in Fluorobenzamide Synthesis

One of the most direct and widely used methods for forming the amide bond is the acylation of an amine with an acyl halide, a classic transformation often referred to as the Schotten-Baumann reaction. mdpi.com In this approach, 4-fluorobenzoic acid is first converted into a more reactive acylating agent, typically 4-fluorobenzoyl chloride. This activation can be readily accomplished using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.

The resulting 4-fluorobenzoyl chloride is then reacted with 3-chloropropylamine. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.combath.ac.uk The choice of solvent is flexible, with dichloromethane (B109758) and the bio-available solvent Cyrene™ being effective media for this transformation. bath.ac.uk The reaction proceeds rapidly, often reaching completion in under an hour at room temperature. bath.ac.uk This method is highly efficient and provides the desired this compound in good yields.

| Acylating Agent | Amine | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | 3-Chloropropylamine | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature, 1-2 hours |

| 4-Fluorobenzoyl chloride | 3-Chloropropylamine | Pyridine | Chloroform | Room temperature, 2-4 hours |

| 4-Fluorobenzoyl chloride | 3-Chloropropylamine | Triethylamine | Cyrene™ | 0 °C to room temperature, <1 hour bath.ac.uk |

Amine-Carboxylic Acid Condensation Routes

Direct condensation of a carboxylic acid and an amine to form an amide bond is a more atom-economical approach, as it avoids the pre-activation step to an acyl halide. However, this reaction does not typically occur spontaneously and requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com This methodology is central to peptide synthesis and has been widely adapted for general amide formation. sci-hub.seresearchgate.net

A variety of coupling reagents are available, each with its own mechanism of action and profile of advantages.

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Water-soluble alternatives like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred to simplify purification.

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) activate carboxylic acids by forming active esters, which readily react with amines.

Phosphonic Anhydrides : n-Propanephosphonic acid anhydride (B1165640) (T3P) has gained popularity for large-scale applications due to its low toxicity, high efficiency, and the formation of water-soluble byproducts that are easily removed by aqueous extraction. sci-hub.se

In Situ Activating Systems : A more recent approach involves the in situ generation of activating agents. For example, a mixture of N-chlorophthalimide and triphenylphosphine (B44618) can be used to generate chloro- and imido-phosphonium salts, which then activate the carboxylic acid for amidation. nih.gov

| Coupling Reagent | Abbreviation | Byproduct Characteristics | Key Advantages |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Easy purification, mild conditions |

| Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea | Inexpensive, effective luxembourg-bio.com |

| n-Propanephosphonic acid anhydride | T3P | Water-soluble phosphates | Low toxicity, suitable for large scale sci-hub.se |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Water-soluble | High reactivity, low racemization in peptide coupling |

Introduction and Functionalization of Halogenated Aliphatic Chains

The 3-chloropropyl portion of the target molecule is a critical structural feature. Its incorporation is typically achieved by using a pre-functionalized building block rather than by direct modification of a simpler alkyl chain.

Nucleophilic Substitution Reactions for Chloropropyl Moiety Incorporation

The most efficient and common strategy for incorporating the 3-chloropropyl group is to use 3-chloropropylamine (or its hydrochloride salt) as a key starting material. sigmaaldrich.com This amine already contains the required chloro-functionalized aliphatic chain. A robust synthesis of 3-chloropropylamine involves the treatment of 3-amino-1-propanol with thionyl chloride in a suitable solvent like chloroform. This reaction proceeds via a nucleophilic substitution, where the hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion, affording the desired product in high yield. chemicalbook.com

Once obtained, 3-chloropropylamine can be used directly in the acylation or condensation reactions described in section 2.1 to form the final product. google.com

An alternative, though less common, synthetic design would involve the N-alkylation of 4-fluorobenzamide (B1200420). In this hypothetical route, the amide nitrogen would be deprotonated with a strong base to form an amidate anion, which would then act as a nucleophile. This anion could then react with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, in a nucleophilic substitution reaction to form the N-C bond and introduce the chloropropyl chain.

Fluorine Introduction Techniques on Aromatic Rings

The synthesis of the 4-fluorobenzoyl precursor requires a reliable method for introducing a fluorine atom onto the benzene (B151609) ring. Direct fluorination of benzoic acid is often too reactive and can lead to multiple products, making it less practical for controlled synthesis. psu.edu Therefore, more selective, indirect methods are typically employed, often by converting another functional group into a fluorine atom.

The Balz-Schiemann reaction is a cornerstone of aryl fluoride (B91410) synthesis and a preferred method for preparing precursors like 4-fluorobenzoic acid. wikipedia.orgbyjus.com This reaction involves the diazotization of an aromatic amine, such as 4-aminobenzoic acid, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This salt is then treated with fluoroboric acid (HBF₄) or another tetrafluoroborate (B81430) source to precipitate a stable diazonium tetrafluoroborate salt. scientificupdate.com Gentle thermal decomposition of this isolated salt expels nitrogen gas and boron trifluoride, leaving the desired aryl fluoride. wikipedia.orgnih.gov This method is highly valued for its reliability in producing specific fluoroaromatic isomers. wikipedia.org

Other strategies for introducing fluorine include nucleophilic aromatic substitution (SNAr) reactions. For instance, an activated aromatic ring containing a good leaving group (like a nitro or chloro group) ortho or para to an electron-withdrawing group can be treated with a fluoride source, such as anhydrous potassium fluoride. google.com This approach is particularly effective in polar aprotic solvents and can be used to convert precursors like 4-chloro-benzonitrile into 4-fluoro-benzonitrile, which can then be hydrolyzed to 4-fluorobenzoic acid.

| Method | Starting Material Example | Key Reagents | Mechanism/Reaction Type |

|---|---|---|---|

| Balz-Schiemann Reaction | 4-Aminobenzoic acid | 1. NaNO₂, H⁺ 2. HBF₄ 3. Heat | Diazotization followed by thermal decomposition of a diazonium tetrafluoroborate salt wikipedia.orgscientificupdate.com |

| Nucleophilic Aromatic Substitution | 2,4-Dichlorobenzonitrile | Anhydrous Potassium Fluoride (KF) | SNAr reaction displacing a halide with fluoride google.com |

| Direct Electrophilic Fluorination | Benzoic Acid | Elemental Fluorine (F₂) | Electrophilic aromatic substitution (often lacks selectivity) psu.edu |

Electrophilic Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of 4-fluorobenzamide derivatives. Electrophilic fluorination offers a direct method for this transformation, utilizing reagents that act as a source of an electrophilic fluorine ("F+"). wikipedia.orgacsgcipr.org These methods are an alternative to traditional nucleophilic fluorination approaches. wikipedia.org

A variety of N-F reagents have been developed for this purpose, as they are generally more stable, economical, and safer to handle than other sources of electrophilic fluorine like elemental fluorine. wikipedia.org The reactivity of these reagents is tuned by the electronic nature of the nitrogen atom. Electron-withdrawing groups attached to the nitrogen atom decrease the electron density on the fluorine, enhancing its electrophilic character. wikipedia.org

Commonly employed electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov NFSI is a highly effective and widely used reagent for the fluorination of a range of nucleophiles. wikipedia.orgnih.gov Selectfluor®, a trademarked name for 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a cationic reagent known for its high efficiency and ease of handling. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org

| Reagent | Structure | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Effective, versatile, neutral reagent. wikipedia.orgnih.gov |

| Selectfluor® | [C₇H₁₄ClFN₂]²⁺(BF₄⁻)₂ | Cationic, highly reactive, easy to handle. wikipedia.orgnih.gov |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | C₆H₄(SO₂)₂NF | Effective for fluorinating aryl Grignard and aryllithium reagents. wikipedia.orgacs.org |

Nucleophilic Aromatic Substitution in Fluorobenzamide Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the synthesis of fluoroaromatic compounds, including precursors to 4-fluorobenzamide. masterorganicchemistry.comnih.gov This reaction involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk

In the context of synthesizing 4-fluorobenzamide derivatives, a common strategy involves the displacement of a leaving group, such as a nitro or chloro group, from an activated aromatic ring by a fluoride ion source. The presence of a strong electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine makes it a good leaving group in the reverse reaction, but in the synthesis of fluoroaromatics, a different leaving group is displaced by fluoride. The order of reactivity for leaving groups in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive based on C-X bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com

Recent advancements have focused on expanding the scope of SNAr reactions to include unactivated or even electron-rich fluoroarenes through photoredox catalysis, which opens new avenues for the synthesis of diverse fluorinated molecules. nih.gov

| Activating Group (Position) | Leaving Group | Nucleophile | Product |

| -NO₂ (para) | -Cl | KF | 4-Fluoronitrobenzene |

| -CN (ortho) | -Cl | CsF | 2-Fluorobenzonitrile |

| -C(O)R (para) | -Cl | KHF₂ | 4-Fluoroacetophenone |

Palladium-Catalyzed Reactions in Benzamide (B126) Synthesis

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in benzamide synthesis offers powerful tools for aromatic modification and substituent introduction.

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying aromatic rings. researchgate.netnih.gov Palladium-catalyzed C-H activation of benzamides allows for the direct introduction of various functional groups at the ortho position to the amide, which acts as a directing group. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. nih.gov

The amide group, including the simple CONH₂ group, can effectively direct the palladium catalyst to a proximal C-H bond, leading to the formation of a cyclometalated intermediate. nih.govacs.org This intermediate can then react with a variety of coupling partners, such as aryl halides, to form new carbon-carbon bonds. acs.org For instance, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated, providing access to biphenyl-2-carboxamides. acs.orgresearchgate.net These products can be further transformed into other valuable biphenyl (B1667301) derivatives. acs.org The use of directing groups like 8-aminoquinoline (B160924) can facilitate the C-H activation of benzamides for various transformations. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netnih.gov The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this regard and have found widespread application in pharmaceutical and materials chemistry. researchgate.netmdpi.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. researchgate.net In the context of this compound synthesis, Suzuki-Miyaura coupling could be employed to introduce various substituents onto the 4-fluorobenzamide core by starting with a di-halogenated benzene derivative.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. mdpi.comacs.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. mdpi.com This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. nih.govacs.org While the primary amide bond in this compound is typically formed through other methods, the Buchwald-Hartwig reaction is highly relevant for the synthesis of analogues where an amino group is introduced onto the aromatic ring.

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Forms C-C bonds, high functional group tolerance. researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Amine + Organic halide/triflate | Forms C-N bonds, widely used for arylamine synthesis. mdpi.comacs.org |

| Hiyama Coupling | Organosilane + Organic halide/triflate | Forms C-C bonds, activated by a fluoride source. acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net The synthesis of this compound and its analogues can benefit significantly from the application of these principles.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. numberanalytics.comSolvent-free reactions , often conducted under neat conditions or using mechanochemical methods like ball milling, can significantly reduce the environmental impact of a synthesis. tandfonline.comresearchgate.net For amide bond formation, solvent-free procedures have been developed that proceed efficiently without the need for a reaction medium. rsc.orgresearchgate.net For example, the use of enol esters like vinyl benzoate (B1203000) can facilitate the N-benzoylation of amines under solvent- and activation-free conditions. tandfonline.comfigshare.com

Catalytic approaches are inherently greener than stoichiometric methods as they reduce the amount of waste generated. ucl.ac.uksigmaaldrich.com Traditional amide bond formation often relies on stoichiometric coupling reagents, which leads to poor atom economy. ucl.ac.ukmdpi.com The development of catalytic methods for direct amidation, using catalysts based on elements like boron or transition metals, is a major focus of green chemistry research. ucl.ac.uksigmaaldrich.com These catalytic methods can enable the direct condensation of carboxylic acids and amines, often under milder conditions than traditional methods. ucl.ac.ukmdpi.com Biocatalysis, using enzymes like lipases, also offers a highly selective and environmentally benign route to amide synthesis. numberanalytics.com

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions conducted without a solvent or in a solid state. tandfonline.comresearchgate.net | Reduced solvent waste, potential for improved reaction rates. numberanalytics.comrsc.org |

| Catalytic Amidation | Use of a catalyst to promote direct amide bond formation. ucl.ac.uksigmaaldrich.com | High atom economy, reduced waste from stoichiometric reagents. mdpi.com |

| Biocatalysis | Use of enzymes as catalysts. numberanalytics.com | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com |

Sustainable Synthetic Route Development

The advancement of green chemistry principles has spurred the development of sustainable methodologies for the synthesis of amides, moving away from traditional routes that are often inefficient in terms of atom economy and may involve hazardous reagents. The synthesis of this compound and its analogues is a prime candidate for the application of these modern, eco-friendly approaches.

Traditionally, the synthesis of such amides often proceeds via the Schotten-Baumann reaction, which typically involves the acylation of an amine with an acyl chloride. In the case of this compound, this would involve the reaction of 3-chloropropylamine with 4-fluorobenzoyl chloride. guidechem.commdpi.com While effective, this method generates stoichiometric amounts of hydrogen chloride, which must be neutralized with a base, leading to salt waste. mdpi.com Furthermore, acyl chlorides like 4-fluorobenzoyl chloride are often prepared using hazardous chlorinating agents such as thionyl chloride or oxalyl chloride, adding to the environmental burden. guidechem.comreddit.com

Sustainable alternatives focus on the direct coupling of a carboxylic acid and an amine, a process where the only theoretical byproduct is water, thus maximizing atom economy. catalyticamidation.info These methods circumvent the need for pre-activating the carboxylic acid, thereby reducing waste and avoiding the handling of hazardous intermediates. ucl.ac.uk

Catalytic Direct Amidation

A prominent green strategy is the direct amidation of 4-fluorobenzoic acid with 3-chloropropylamine using a catalyst. Various catalytic systems have been developed for this purpose, offering milder reaction conditions and improved efficiency.

Boric acid is an attractive catalyst for this transformation due to its low cost, low toxicity, and operational simplicity. sciepub.comresearchgate.net The catalytic cycle is believed to involve the in-situ formation of an activated borate (B1201080) ester intermediate, which is then susceptible to nucleophilic attack by the amine. sciepub.com Another class of effective catalysts includes titanium compounds, such as titanium tetrafluoride (TiF₄), which has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene (B28343) with high yields. researchgate.netrsc.org Microwave-assisted organic synthesis (MAOS) can further enhance these catalytic methods. By using microwave irradiation, reaction times can be drastically reduced, and energy consumption minimized. For instance, a direct amidation that might take hours under conventional heating could potentially be completed in minutes in a microwave reactor, sometimes even under solvent-free conditions. mdpi.com

The following table summarizes a comparison between the traditional acyl chloride method and a proposed sustainable direct amidation route.

| Parameter | Traditional Acyl Chloride Method | Sustainable Direct Catalytic Amidation |

| Reactants | 4-fluorobenzoyl chloride, 3-chloropropylamine | 4-fluorobenzoic acid, 3-chloropropylamine |

| Catalyst | None (or base catalyst) | Boric acid, TiF₄, Ceric Ammonium Nitrate mdpi.com |

| Byproduct | Hydrogen chloride (HCl) / Salt waste | Water (H₂O) |

| Atom Economy | Lower | Higher |

| Solvent | Dichloromethane, Toluene mdpi.comsciepub.com | Greener alternatives (e.g., CPME), or solvent-free researchgate.netnih.gov |

| Hazards | Use of corrosive/toxic chlorinating agents | Use of less hazardous materials |

This table presents a comparative overview of synthetic methodologies.

Enzymatic and Flow Chemistry Approaches

Biocatalysis offers another powerful tool for sustainable amide synthesis. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under very mild conditions and with high selectivity. nih.gov An enzymatic approach to synthesizing this compound would involve reacting 4-fluorobenzoic acid and 3-chloropropylamine in the presence of an immobilized lipase in a green solvent like cyclopentyl methyl ether (CPME). nih.gov This method avoids harsh reagents and high temperatures, contributing to a significantly improved environmental profile.

Furthermore, the integration of these sustainable methods into continuous flow chemistry systems represents the cutting edge of modern synthetic development. tcichemicals.comnih.gov A flow reactor offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. almacgroup.comdurham.ac.uk For the synthesis of this compound, a packed-bed reactor containing an immobilized catalyst (either chemical or enzymatic) could be used. The reactants, 4-fluorobenzoic acid and 3-chloropropylamine, would be continuously pumped through the reactor, allowing for the efficient and safe production of the target molecule on a larger scale. durham.ac.uk

The table below outlines potential conditions for various sustainable synthetic routes based on methodologies reported for analogous compounds.

| Methodology | Catalyst/Enzyme | Solvent | Temperature | Reaction Time | Reported Yields (Analogous Reactions) |

| Microwave-Assisted mdpi.com | Ceric Ammonium Nitrate | Solvent-free | Microwave Irradiation | 5-30 min | Good to Excellent |

| Catalytic (Boric Acid) sciepub.com | Boric Acid | Toluene (reflux) | ~110°C | 5-20 h | High |

| Catalytic (Titanium) rsc.org | Titanium Tetrafluoride | Toluene (reflux) | ~110°C | 12-24 h | 60-99% |

| Enzymatic nih.gov | Candida antarctica lipase B | Cyclopentyl methyl ether | ~60°C | 24-48 h | Excellent |

| Flow Chemistry durham.ac.uk | Immobilized Catalyst | Varies | Optimized | Varies (residence time) | High throughput |

This interactive table details research findings on sustainable synthetic methodologies applicable to the target compound.

By adopting these advanced synthetic strategies, the production of this compound and its analogues can be aligned with the principles of green chemistry, resulting in processes that are not only more environmentally friendly but also potentially more efficient and safer.

Spectroscopic and Structural Elucidation of N 3 Chloropropyl 4 Fluorobenzamide

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or scattered light with the molecular vibrations, characteristic spectral patterns are obtained.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of N-(3-chloropropyl)-4-fluorobenzamide is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The presence of the amide group is prominently indicated by the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the secondary amide, often referred to as the Amide I band, is expected to appear as a strong absorption around 1640-1680 cm⁻¹. Another significant band for the amide linkage is the Amide II band, resulting from N-H bending and C-N stretching, which is anticipated in the 1510-1570 cm⁻¹ range.

The aromatic portion of the molecule, the 4-fluorobenzoyl group, gives rise to several characteristic peaks. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically produce bands in the 1400-1600 cm⁻¹ region. The presence of the fluorine substituent on the aromatic ring is indicated by a strong C-F stretching band, generally found in the 1100-1250 cm⁻¹ range.

The aliphatic 3-chloropropyl chain also contributes to the FTIR spectrum. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups are expected in the 2850-2960 cm⁻¹ region. A key vibrational mode for this part of the molecule is the C-Cl stretching, which typically appears as a strong band in the 600-800 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | N-H stretching | Amide |

| ~3050 | Aromatic C-H stretching | 4-fluorobenzoyl group |

| ~2950 | Aliphatic C-H stretching | 3-chloropropyl group |

| ~1660 | C=O stretching (Amide I) | Amide |

| ~1540 | N-H bending, C-N stretching (Amide II) | Amide |

| ~1600, ~1490 | Aromatic C=C stretching | 4-fluorobenzoyl group |

| ~1220 | C-F stretching | 4-fluorobenzoyl group |

| ~750 | C-Cl stretching | 3-chloropropyl group |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the aromatic ring. The C=O stretching of the amide group is also Raman active. The C-Cl and C-F bonds will also exhibit characteristic Raman signals. Due to the lack of specific experimental data in the provided search results, a detailed assignment of Raman shifts is not possible at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound provides information on the number and environment of the hydrogen atoms. The aromatic protons of the 4-fluorobenzoyl group are expected to appear as two distinct signals in the downfield region (typically 7.0-8.0 ppm) due to the electron-withdrawing effects of the carbonyl group and the fluorine atom. The protons on the benzene ring will likely show splitting patterns consistent with coupling to the adjacent fluorine atom and to each other.

The protons of the 3-chloropropyl chain will appear in the upfield region. The methylene group adjacent to the nitrogen atom (N-CH₂) is expected to be the most deshielded of the three, likely appearing as a triplet. The central methylene group (-CH₂-) would also be a multiplet, and the methylene group attached to the chlorine atom (Cl-CH₂) would be a triplet, shifted downfield due to the electronegativity of chlorine. The amide proton (N-H) is expected to appear as a broad singlet or a triplet, depending on the solvent and temperature, in the downfield region.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet of doublets | 2H | Aromatic protons (ortho to C=O) |

| ~7.2 | Doublet of doublets | 2H | Aromatic protons (ortho to F) |

| ~7.5 (broad) | Singlet/Triplet | 1H | Amide N-H |

| ~3.7 | Triplet | 2H | Cl-CH₂ |

| ~3.5 | Triplet | 2H | N-CH₂ |

| ~2.1 | Multiplet | 2H | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will appear in the 115-165 ppm region, with their specific shifts influenced by the fluorine and carbonyl substituents. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

The aliphatic carbons of the 3-chloropropyl chain will be found in the upfield region. The carbon attached to the chlorine (C-Cl) will be the most deshielded of the three, followed by the carbon attached to the nitrogen (C-N), and finally the central carbon.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~164 (d) | C-F (Aromatic) |

| ~131 (d) | Aromatic C-H |

| ~129 (s) | Aromatic C-C=O |

| ~115 (d) | Aromatic C-H |

| ~44 | C-Cl |

| ~39 | C-N |

| ~32 | -CH₂- |

(d) denotes a doublet due to C-F coupling, (s) denotes a singlet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to a benzene ring that also bears an electron-withdrawing amide group. The precise chemical shift would need to be determined experimentally and referenced against a standard such as CFCl₃. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Based on a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the compound This compound pertaining to advanced 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction is not available.

Therefore, it is not possible to generate the detailed article on the spectroscopic and structural elucidation of this compound as requested in the provided outline. The required research findings, data tables, and in-depth analysis for the specified subsections—including HSQC/HMBC NMR, HRMS, and X-ray crystallography—have not been published in accessible resources.

Information on related but structurally distinct compounds, such as other fluorinated benzamides or molecules with a chloropropyl group, exists. However, in keeping with the strict instruction to focus solely on this compound, data from these other compounds cannot be used as a substitute.

Computational and Theoretical Investigations of N 3 Chloropropyl 4 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. A DFT study of N-(3-chloropropyl)-4-fluorobenzamide would begin with geometry optimization, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. niscpr.res.inresearchgate.net

This process would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the fluorobenzamide group and the conformational flexibility of the 3-chloropropyl chain would be determined. Electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP) map would also be calculated. The MEP map is particularly useful as it visualizes regions of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting intermolecular interactions. acadpubl.eusemanticscholar.org

Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical data based on DFT calculations for similar molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (Amide) | 1.23 |

| C-N (Amide) | 1.35 | |

| C-F (Aromatic) | 1.36 | |

| C-Cl (Alkyl) | 1.80 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-C | 121.8 | |

| C-C-Cl | 110.5 | |

| Dihedral Angles (°) | Aromatic Ring-Amide | ~25-35 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. malayajournal.org

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its tendency to donate electrons (nucleophilicity). The LUMO energy relates to the electron affinity and the tendency to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally indicates higher reactivity. acadpubl.eu The spatial distribution of these orbitals would also be visualized to predict sites of reaction. The HOMO is expected to be localized primarily on the electron-rich 4-fluorobenzoyl ring and the amide group, while the LUMO might be distributed over the aromatic ring and the C=O bond.

Illustrative FMO Properties for this compound This table contains hypothetical data to illustrate typical FMO analysis results.

| Property | Energy (eV) | Description |

| EHOMO | -6.5 | Indicates electron-donating capability. |

| ELUMO | -0.8 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.7 | Reflects chemical stability and low reactivity. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wisc.eduq-chem.com This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. researchgate.netresearchgate.net

An NBO analysis of this compound would quantify the electron density on each atom (natural atomic charges) and describe the hybridization of atomic orbitals forming the bonds. materialsproject.org A key part of the analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing interactions, such as the delocalization of electron density from a lone pair (e.g., on the oxygen or nitrogen atoms) into an antibonding orbital (e.g., π* of the C=O bond or σ* of an adjacent C-C bond). These interactions are quantified by the stabilization energy, E(2), which indicates the strength of the electronic delocalization.

Illustrative NBO Donor-Acceptor Interactions for this compound This table shows hypothetical E(2) values for plausible intramolecular interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-N) | ~25-35 | π-conjugation in amide |

| LP (N) | π* (C-Aromatic) | ~15-25 | Resonance with phenyl ring |

| σ (C-C) | σ* (C-Cl) | ~1-3 | Hyperconjugation |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand how this compound might react, for example in a cyclization reaction to form a lactam, computational chemists would perform transition state (TS) calculations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. scm.comuchicago.edu

Using methods like DFT, researchers can locate the geometry of the TS and calculate its energy. chemrxiv.orgyoutube.com This allows for the determination of the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Techniques such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are often used to find an initial guess for the TS structure, which is then fully optimized. arxiv.org Frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Illustrative Energy Profile for a Hypothetical Reaction This table provides example energy values for a reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.org KIEs are powerful probes for determining reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. princeton.eduepfl.ch

Computational methods can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the isotopically light and heavy species. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary origin of the KIE. wikipedia.orgutdallas.edu If a C-H bond is being broken in the transition state, its stretching vibration is significantly altered, leading to a large difference in the activation energies for the H- and D-containing molecules and thus a "primary" KIE (typically kH/kD > 2). If the isotopic substitution is at a position not directly involved in bond breaking, a smaller "secondary" KIE may be observed. For this compound, predicting the KIE for a dehydrochlorination reaction could confirm whether a C-H bond cleavage is involved in the rate-limiting step.

Illustrative Predicted KIE Values for a Hypothetical Elimination Reaction This table shows example KIE values and their mechanistic implications.

| Isotopic Substitution Position | Predicted kH/kD | Interpretation |

| α-carbon to Cl | ~1.1 | Secondary KIE; indicates rehybridization at the carbon center. |

| β-carbon to Cl | ~4.5 | Primary KIE; suggests C-H bond breaking in the rate-determining step (E2 mechanism). |

Role of Catalysts and Intermediates in Reaction Mechanisms

The synthesis of this compound, like other N-alkyl amides, typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. Computational studies are instrumental in elucidating the intricate mechanisms of these reactions, particularly the roles of catalysts and the nature of transient intermediates.

Catalysts in amide synthesis primarily function to activate the carboxylic acid moiety, rendering it more susceptible to nucleophilic attack by the amine. Density Functional Theory (DFT) calculations have been employed to investigate various catalytic pathways. For instance, in boronic acid-catalyzed amidations, computations show that the reaction initiates with the condensation of the carboxylic acid and the catalyst. This is followed by a carboxylic-acid-assisted nucleophilic addition of the amine to form the amide. researchgate.net

The reaction mechanism can vary depending on the type of catalyst used. acs.org Strong acid catalysts often lead to stepwise pathways, whereas basic catalysts might promote a concerted mechanism involving C-N bond formation and decarboxylation. acs.org In the context of N-alkylation of amides with alcohols, a common synthetic route, catalysts like cobalt nanoparticles facilitate a dehydrogenation-condensation-hydrogenation sequence. nih.gov The reaction begins with the base-promoted dehydrogenation of the alcohol to an aldehyde on the catalyst surface, followed by condensation with the amide and subsequent hydrogenation. nih.gov

Understanding these catalytic cycles and the fleeting existence of intermediates through computational chemistry allows for the optimization of reaction conditions and the design of more efficient synthetic protocols for compounds like this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a powerful lens to examine the conformational behavior and predict the spectroscopic properties of this compound at an atomic level.

The flexibility of the 3-chloropropyl chain in this compound gives rise to a complex conformational landscape. Theoretical investigations, often employing DFT methods, can map out the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. rsc.orgresearchgate.net

For similar N-alkyl amides, computational studies have shown that the size and nature of the N-alkyl side chain significantly influence the hydration dynamics and local environment of the amide group. nih.gov While one might expect bulkier alkyl groups to slow down the dynamics, computational calculations have revealed that they can lead to faster rotations with smaller amplitudes. nih.gov This steric effect of the N-alkyl group impacts the hydration structure and dynamics around the amide. nih.gov

The conformational preferences of the molecule are also influenced by solvent effects. Solvation models can be incorporated into theoretical calculations to provide a more realistic representation of the molecule's behavior in different environments.

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the characterization of this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the absolute shieldings of nuclei, which can then be converted to chemical shifts. researchgate.netresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule. researchgate.netnih.govnih.gov For complex molecules, computational prediction of chemical shifts is becoming increasingly important for structural elucidation. nih.gov Systematic investigations have been carried out to refine the accuracy of DFT-GIAO for predicting 15N NMR chemical shifts. rsc.org

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. diva-portal.org DFT calculations can help in assigning the vibrational modes of the molecule, such as the characteristic C=O stretching of the amide group and the C-Cl and C-F stretching vibrations. spectroscopyonline.comfu-berlin.de The amide I band, which is primarily due to the C=O stretching vibration, is particularly sensitive to the protein backbone conformation and can be studied using computational IR spectroscopy. diva-portal.org

Below is a table of predicted spectroscopic data for this compound based on typical values for similar structures.

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Aromatic protons | 7.0 - 8.0 |

| -CH₂- (adjacent to N) | 3.4 - 3.6 |

| -CH₂- (central) | 2.0 - 2.2 |

| -CH₂- (adjacent to Cl) | 3.6 - 3.8 |

| ¹³C NMR (ppm) | |

| Carbonyl carbon | 165 - 170 |

| Aromatic carbons | 115 - 165 |

| -CH₂- (adjacent to N) | 38 - 42 |

| -CH₂- (central) | 30 - 34 |

| -CH₂- (adjacent to Cl) | 42 - 46 |

| IR (cm⁻¹) | |

| N-H stretch | 3250 - 3350 |

| C=O stretch (Amide I) | 1640 - 1680 |

| C-F stretch | 1200 - 1250 |

| C-Cl stretch | 650 - 750 |

Structure-Reactivity Relationship Prediction and Analysis

Quantitative Structure-Activity Relationship (QSAR) and other computational approaches are employed to understand how the structural features of this compound influence its reactivity and electronic properties.

The presence and position of halogen atoms on the benzamide (B126) scaffold can significantly impact the molecule's reactivity. Halogens exert both inductive and resonance effects. libretexts.org While they are electron-withdrawing through the sigma bond framework (inductive effect), they can donate electron density to the aromatic ring through their lone pairs (resonance effect). libretexts.orglibretexts.org

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. libretexts.org However, they are typically ortho-, para-directing due to the resonance stabilization of the intermediate carbocation. libretexts.org In the case of this compound, the fluorine atom at the para position influences the electron density of the aromatic ring, which in turn affects the reactivity of the amide group.

QSAR studies on halogenated compounds have been used to model their biological activities and toxicities. mdpi.comresearchgate.netnih.gov These models often use descriptors that quantify the electronic and steric properties of the molecules to correlate them with their observed activities. mdpi.comnih.gov

The substituents on the aromatic ring and the N-alkyl chain play a crucial role in modulating the electronic properties of this compound. The electron-withdrawing nature of the fluorine atom on the benzene (B151609) ring affects the electron density of the entire molecule. numberanalytics.comstpeters.co.in

The amide group itself can act as either an electron-donating or electron-withdrawing group depending on its orientation and interaction with the rest of the molecule. nih.gov The resonance within the amide bond gives it a planar character and influences its electronic properties.

Computational methods can quantify these substituent effects through the calculation of various electronic descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These descriptors provide insights into the molecule's reactivity, stability, and potential sites for intermolecular interactions.

Chemical Reactivity and Derivatization Studies of N 3 Chloropropyl 4 Fluorobenzamide

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The primary alkyl chloride of the 3-chloropropyl group in N-(3-chloropropyl)-4-fluorobenzamide is a prime target for nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the adjacent amide functionality can influence the reactivity of this electrophilic center.

Reactivity with Amines and Heterocycles

The carbon-chlorine bond in the chloropropyl side chain is susceptible to attack by a variety of nitrogen-based nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The general reaction can be depicted as follows:

R¹R²NH + Cl-(CH₂)₃-NHCO-C₆H₄-F → R¹R²N-(CH₂)₃-NHCO-C₆H₄-F + HCl

The reactivity of the amine nucleophile is a critical factor in these transformations. Generally, less sterically hindered and more basic amines exhibit higher reaction rates. However, a significant challenge in the reaction with primary amines is the potential for over-alkylation. The secondary amine product formed after the initial substitution is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to yield a tertiary amine. To favor the formation of the desired secondary amine, a large excess of the primary amine is often employed.

Nitrogen-containing heterocycles, such as piperidine, morpholine, and piperazine (B1678402), are also effective nucleophiles for the substitution of the chloro group. These reactions are valuable for introducing cyclic amine moieties, which are prevalent in many biologically active compounds.

Table 1: Examples of Nucleophilic Substitution Reactions with Amines and Heterocycles

| Nucleophile | Product |

| Diethylamine | N-(3-(diethylamino)propyl)-4-fluorobenzamide |

| Piperidine | 4-fluoro-N-(3-(piperidin-1-yl)propyl)benzamide |

| Morpholine | 4-fluoro-N-(3-morpholinopropyl)benzamide |

Intermolecular and Intramolecular Cyclization Reactions

The presence of both a nucleophilic amide nitrogen and an electrophilic chloropropyl chain within the same molecule allows for the possibility of intramolecular cyclization reactions. Under basic conditions, the amide nitrogen can be deprotonated to form a more potent nucleophile, which can then attack the terminal carbon of the chloropropyl group, leading to the formation of a cyclic product, such as a 1,4-diazepan-2-one (B1253349) derivative. The feasibility of this intramolecular reaction depends on factors such as ring strain in the transition state and the product.

Intermolecular cyclization can also be envisioned, particularly in reactions with bifunctional nucleophiles. For instance, reaction with a diamine could lead to the formation of a macrocyclic structure through a double substitution reaction, although this would typically require high dilution conditions to favor the intramolecular process over polymerization.

Modifications of the Amide Linkage

The amide bond in this compound is a robust functional group, yet it can undergo a range of chemical transformations under specific conditions, providing another avenue for derivatization.

Hydrolysis and Amidation Reactions

The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. This process yields 4-fluorobenzoic acid and 3-chloropropan-1-amine.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to give the carboxylate salt of 4-fluorobenzoic acid and 3-chloropropan-1-amine.

These hydrolysis reactions are generally slow and often require harsh conditions, such as elevated temperatures and strong acid or base concentrations.

Conversely, the amide bond can be formed through amidation reactions . While the direct reaction of a carboxylic acid and an amine is generally inefficient, the conversion of 4-fluorobenzoic acid to a more reactive derivative, such as an acyl chloride or an activated ester, allows for the efficient synthesis of this compound and its analogs with different N-substituents.

N-Alkylation and N-Acylation Pathways

The nitrogen atom of the amide group in this compound is generally not highly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to generate an amidate anion, which is a more potent nucleophile. This anion can then react with alkylating agents (e.g., alkyl halides) in an N-alkylation reaction to introduce a second substituent on the nitrogen atom.

N-acylation of the amide nitrogen is also a possible transformation, although it is less common. This would involve the reaction of the amidate anion with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an imide derivative.

Aromatic Ring Functionalization Reactions

The 4-fluorobenzamide (B1200420) portion of the molecule offers opportunities for functionalization through reactions on the aromatic ring. The nature and position of the existing substituents—the fluorine atom and the amide group—dictate the reactivity and regioselectivity of these transformations.

The interplay of these two substituents makes electrophilic aromatic substitution on this compound challenging. The ring is significantly deactivated, and the directing effects of the two groups are opposing. For an incoming electrophile, the positions ortho to the fluorine (and meta to the amide) would be the most likely sites of substitution, though harsh reaction conditions would likely be required.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(3-chloropropyl)-4-fluoro-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N-(3-chloropropyl)-3-bromo-4-fluorobenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely unreactive due to deactivation |

Nucleophilic aromatic substitution (NAS) offers an alternative pathway for functionalizing the aromatic ring. In this case, the fluorine atom can act as a leaving group, particularly if the ring is further activated by strong electron-withdrawing groups. The existing amide group does provide some electron-withdrawing character, potentially enabling the displacement of the fluorine atom by strong nucleophiles under forcing conditions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on the this compound ring is determined by the directing effects of its two substituents: the fluorine atom and the amide group.

Substituents on a benzene (B151609) ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Fluorine: As a halogen, fluorine is an ortho-, para-directing but deactivating group. libretexts.org It deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.

N-acyl (Amide) Group: The N-(3-chloropropyl)benzamide group is considered an activating, ortho-, para-directing group. The nitrogen atom can donate its lone pair into the aromatic system via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions. wikipedia.org

In this compound, the fluorine atom is located at the para position relative to the amide linkage. Therefore, the two ortho positions relative to the activating amide group (and meta to the fluorine) are the most likely sites for electrophilic attack. The combined directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -F | C4 | Inductively deactivating, Resonance donating | Ortho, Para |

| -CONH(CH₂)₃Cl | C1 | Activating via resonance | Ortho, Para |

Given that the para position is blocked by the fluorine atom, electrophilic substitution is strongly favored at the positions ortho to the amide group (C2 and C6).

Directed C-H Activation and Functionalization

The amide functional group can serve as a powerful directing group in transition-metal-catalyzed C-H activation reactions. rsc.org This strategy allows for the selective functionalization of otherwise inert C-H bonds, typically at the ortho-position to the directing group. nih.gov This process generally involves the formation of a metallacycle intermediate.

For this compound, the amide nitrogen and the carbonyl oxygen can chelate to a metal center (e.g., Palladium, Rhodium, or Ruthenium). This chelation brings the metal catalyst into close proximity to the C-H bonds at the C2 and C6 positions of the aromatic ring, facilitating their cleavage and subsequent functionalization. This directed approach offers a highly efficient route to introduce new substituents, such as aryl or alkyl groups, with high regioselectivity. While specific studies on this compound may be limited, the principle is well-established for benzamide (B126) structures. nih.govnih.gov The use of such directing groups is a cornerstone of modern synthetic strategy for creating complex molecules from simpler precursors. rsc.org

Exploration of Divergent Reaction Pathways

Modern synthetic methods, particularly those involving photocatalysis, open up new avenues for the transformation of molecules like this compound. These methods can provide access to reaction pathways that are difficult to achieve through traditional thermal chemistry.

Photocatalytic Approaches to N-Dealkylation or Arylation

Photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including the cleavage of C-N bonds. rsc.org N-dealkylation, the removal of an N-alkyl group, is a crucial transformation in both synthetic chemistry and drug metabolism studies. researchgate.netmdpi.com Recent research has demonstrated that photocatalytic strategies can be employed for the controlled N-dealkylation of benzamides. acs.org

This process typically involves a single-electron transfer (SET) from a suitable donor to the substrate, initiated by a photocatalyst upon visible light irradiation. researchgate.netacs.org In the case of this compound, this could lead to the formation of a radical cation intermediate. Depending on the reaction conditions, this intermediate can be channeled through different pathways, potentially leading to N-dealkylation to yield 4-fluorobenzamide or other functionalizations. acs.org Some photocatalytic systems are even capable of chemodivergent reactions, where slight modifications in the reaction parameters can selectively lead to either C–H arylation or N-dealkylation. researchgate.netacs.org These mild, light-driven methods represent a green and efficient alternative to harsher chemical N-dealkylation procedures. rsc.orgacs.org

Derivatization for Enhanced Chemical Exploration

The structural features of this compound, particularly the reactive chloropropyl side chain, make it an excellent substrate for derivatization. This allows for the synthesis of new molecules and the investigation of reaction mechanisms.

Formation of Novel Chemical Entities

The terminal chloride on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups and the construction of more complex molecules. A common application for similar N-(3-chloropropyl) intermediates is in the synthesis of piperazine derivatives, which are prevalent scaffolds in medicinal chemistry. sigmaaldrich.compharmaffiliates.com

For instance, this compound can react with a substituted piperazine in the presence of a base to form a new C-N bond, linking the benzamide moiety to the piperazine ring. This type of reaction is fundamental in building libraries of compounds for drug discovery. For example, 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine is a known intermediate in the synthesis of Trazodone-related compounds, highlighting the synthetic utility of the 3-chloropropyl group as a reactive handle. pharmaffiliates.com

Example Derivatization Reaction: this compound + Substituted Piperazine → N-(3-(piperazin-1-yl)propyl)-4-fluorobenzamide derivative

This versatility allows chemists to explore chemical space by creating a diverse set of derivatives from a common starting material.

Mechanistic Probes using Derivatization

Derivatization is a classic tool for probing reaction mechanisms. By systematically modifying the structure of this compound, one can gain insight into the transition states and intermediates of a reaction.

Kinetic Isotope Effect: To probe a C-H activation step at the aromatic ring, derivatives could be synthesized with deuterium (B1214612) atoms at the ortho positions. A significant difference in reaction rate between the deuterated and non-deuterated compounds would indicate that C-H bond cleavage is a rate-determining step in the reaction.

Leaving Group Effects: For reactions involving the chloropropyl chain, the chlorine atom can be replaced with other halogens (e.g., bromine or iodine). Comparing the reaction rates of these different derivatives in a nucleophilic substitution reaction can provide information about the nature of the bond-breaking step. Since the C-I bond is weaker than C-Br, which is weaker than C-Cl, a faster reaction with the iodo-derivative would be expected if C-X bond cleavage is involved in the rate-determining step.

Hammett Analysis: To study the electronic effects on a reaction, a series of derivatives could be prepared where the para-fluoro substituent is replaced with other groups of varying electron-donating or electron-withdrawing ability (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂). By plotting the logarithm of the reaction rates against the Hammett substituent constants (σ), a linear free-energy relationship can be established, providing insight into the electronic demands of the transition state.

Through such carefully designed experiments, derivatives of this compound can serve as powerful probes to elucidate complex reaction mechanisms.

Future Directions and Emerging Research Avenues for N 3 Chloropropyl 4 Fluorobenzamide

Development of Novel Catalytic Systems for Synthesis

The synthesis of N-(3-chloropropyl)-4-fluorobenzamide, like many amide bond formations, stands to benefit significantly from innovations in catalysis. The development of novel catalytic systems is a cornerstone of modern organic chemistry, aiming for reactions that are more efficient, selective, and sustainable. numberanalytics.comresearchgate.net

Transition metal catalysis, particularly using palladium, has shown great promise in forming amide bonds. organic-chemistry.orgnih.govsemanticscholar.org Future research could focus on developing palladium-catalyzed cross-coupling reactions tailored for the synthesis of this compound. These systems could offer milder reaction conditions and broader substrate scope compared to traditional methods. organic-chemistry.org Gold-based nanoparticles also present an intriguing possibility, offering catalytic activity for amide synthesis from alcohols and amines under aerobic conditions. acs.org

Beyond traditional metal catalysis, the field of biocatalysis is emerging as a powerful tool for amide bond formation. rsc.org Enzymes such as lipases and amide bond synthetases can offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. acs.orgnih.gov The application of engineered enzymes could provide a greener and more efficient route to this compound. rsc.orgnih.gov ATP-dependent enzymes, for instance, can be used in aqueous media, reducing the reliance on organic solvents. acs.org

Organocatalysis provides another avenue, utilizing small organic molecules to catalyze the amidation reaction, which can reduce the cost and toxicity associated with metal catalysts. numberanalytics.com The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, also offers advantages in terms of catalyst recovery and recyclability, contributing to more sustainable manufacturing processes. numberanalytics.com

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Palladium-based Catalysts | Mild reaction conditions, high yields, tolerance of functional groups. organic-chemistry.orgnih.gov | Ligand design, optimization of reaction conditions (base, solvent). organic-chemistry.org |

| Gold Nanoparticles | Use of aerobic conditions, potential for green synthesis. acs.org | Catalyst stability and reusability, understanding reaction mechanisms. acs.org |

| Biocatalysts (e.g., Lipases) | High selectivity, mild aqueous reaction conditions, environmentally friendly. rsc.orgacs.org | Enzyme screening and engineering for specific substrates, process optimization. nih.gov |

| Organocatalysts | Metal-free, potentially lower cost and toxicity. numberanalytics.com | Development of new catalysts with high efficiency and selectivity. |

| Heterogeneous Catalysts | Ease of separation and catalyst recycling, suitable for continuous processes. numberanalytics.com | Development of robust and highly active supported catalysts. |

Integration of Flow Chemistry in Production and Research

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous, flowing systems. This technology offers numerous advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly exothermic reactions or the handling of hazardous reagents.

Advanced Characterization Techniques for In-situ Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of advanced in-situ characterization techniques. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes. nih.goveuropeanpharmaceuticalreview.comresearchgate.net

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. youtube.comxjtu.edu.cnnih.gov By tracking the characteristic infrared absorbances of reactants, intermediates, and products, researchers can gain valuable insights into reaction kinetics, identify transient species, and determine reaction endpoints with high precision. mt.com For the synthesis of this compound, in-situ FTIR could be employed to monitor the consumption of the starting materials and the formation of the amide product, enabling optimization of reaction conditions to maximize yield and minimize impurities. nih.govmt.com

Other PAT tools, such as Raman spectroscopy and Focused Beam Reflectance Measurement (FBRM), can provide complementary information, particularly in crystallization processes, which are often crucial for the purification of active pharmaceutical ingredients. nih.govresearchgate.net These techniques allow for the real-time monitoring of particle size and shape, as well as polymorphic form, ensuring consistent product quality. nih.govresearchgate.net

| In-situ Technique | Information Provided | Application in this compound Synthesis |

| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. youtube.comxjtu.edu.cn | Monitoring reaction progress, endpoint determination, mechanistic studies. mt.com |

| Raman Spectroscopy | Molecular structure and vibrational information; polymorphism. nih.gov | In-situ analysis of crystalline form during purification. |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and distribution during crystallization. researchgate.net | Optimization and control of the crystallization process for consistent particle morphology. researchgate.net |

Predictive Modeling for Reaction Optimization and Discovery

The integration of computational tools and machine learning is revolutionizing chemical research and development. Predictive modeling can significantly accelerate the optimization of synthetic routes and the discovery of new reaction conditions for this compound.

Machine learning algorithms can be trained on existing reaction data to predict reaction outcomes, such as yield and selectivity, under different conditions. pku.edu.cnacs.orgaiche.org This data-driven approach can identify optimal reaction parameters with far fewer experiments than traditional trial-and-error methods. aiche.org For amide bond formation, machine learning models have already shown promise in predicting conversion rates based on molecular descriptors of the reactants and reagents. pku.edu.cn

Computational Fluid Dynamics (CFD) is another powerful modeling tool, particularly for optimizing processes in flow reactors. chemisgroup.usnumberanalytics.comalliedacademies.org CFD simulations can provide detailed insights into fluid flow, heat transfer, and mass transport within the reactor, enabling the design of more efficient and scalable continuous processes for the synthesis of this compound. numberanalytics.comnumberanalytics.com By understanding the interplay of these physical phenomena, engineers can optimize reactor geometry and operating conditions to maximize productivity and ensure consistent product quality. alliedacademies.org

Quantum mechanics calculations can further contribute by elucidating reaction mechanisms at the molecular level. This fundamental understanding can guide the design of more effective catalysts and the selection of optimal reaction conditions.

Exploration of Stereoselective Synthetic Pathways

While this compound itself is achiral, the development of stereoselective synthetic methods is crucial for the synthesis of its chiral analogs, which may possess unique biological activities. Asymmetric synthesis is a key area of modern organic chemistry, focusing on the preparation of enantiomerically pure compounds. numberanalytics.com

The exploration of stereoselective pathways could involve the use of chiral catalysts, such as chiral rhodium or copper complexes, which can induce asymmetry in the formation of the amide bond or in preceding steps. numberanalytics.comacs.org Chiral auxiliaries attached to one of the reactants can also be employed to control the stereochemical outcome of the reaction.

Biocatalysis, as mentioned earlier, offers excellent opportunities for stereoselective synthesis. nih.govmdpi.comresearchgate.net Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. nih.govgoogle.com The enzymatic resolution of a racemic mixture of a chiral precursor to this compound is a viable strategy. mdpi.comnih.gov This involves the selective reaction of one enantiomer by an enzyme, allowing for the separation of the two enantiomers. researchgate.netgoogle.com

Furthermore, the development of asymmetric fluorination reactions is a growing field of interest. nih.govresearchgate.netchimia.ch Introducing a fluorine atom stereoselectively into a molecule can have a profound impact on its biological properties. chimia.ch While not directly applicable to the synthesis of this compound, the principles and methodologies developed in asymmetric fluorination could be applied to the synthesis of novel, chiral fluorinated benzamide (B126) derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloropropyl)-4-fluorobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : React 4-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate 4-fluorobenzoyl chloride.

- Step 2 : Perform a nucleophilic acyl substitution by adding 3-chloropropylamine under reflux in anhydrous dichloromethane (DCM) with triethylamine (NEt₃) as a base .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Adjust molar ratios (e.g., 1.2:1 excess of 4-fluorobenzoyl chloride) and reflux duration (6–8 hours) to minimize side products like unreacted amine or hydrolysis byproducts .

- Key Data : Typical yields range from 65–75%, with impurities (e.g., residual 3-chloropropylamine) removed via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodology :